molecular formula C10H18N2O B1375931 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine CAS No. 1268008-16-7

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine

Cat. No. B1375931
CAS RN: 1268008-16-7
M. Wt: 182.26 g/mol
InChI Key: MFLLUTUMZCKQQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine contains a total of 32 bonds. These include 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 six-membered ring, and 1 tertiary amide (aliphatic) .


Physical And Chemical Properties Analysis

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine has a molecular weight of 182.26 g/mol. It is a liquid at room temperature .

Scientific Research Applications

Molecular Structure and Synthesis

  • The synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, closely related to 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine, have been explored. These studies reveal the formation of eight-membered hydrogen-bonded rings, indicating a unique secondary-structural motif distinct from α-peptides and proteins, suggesting potential applications in the design of novel peptide structures (Abele, Seiler, & Seebach, 1999).

Pharmacology and Bioactivity

  • Research has indicated the use of 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists, which play a role in treating inflammatory diseases. These compounds exhibit good receptor affinity and pharmacokinetic properties, hinting at potential therapeutic applications (Norman, 2006).

Material Science

  • The suitability of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, showcasing its effectiveness as a delayed-action catalyst. This suggests its potential utility in manufacturing processes requiring controlled gelling and curing times (Samarappuli & Liyanage, 2018).

Chemical Synthesis and Optimization

  • The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds demonstrates the utility of cyclopropane structures in enhancing activity and studying bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
  • Innovative routes for synthesizing cyclopropane derivatives have been explored, utilizing Pd-catalyzed sequential C-H activation and radical cyclization, highlighting the evolving methodologies in creating cyclopropane-based compounds with potential applications in various fields (Giri, Wasa, Breazzano, & Yu, 2006).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclopropyl-(3,3-dimethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)7-12(6-5-11-10)9(13)8-3-4-8/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLUTUMZCKQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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